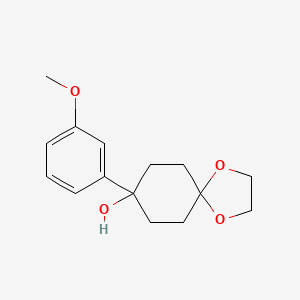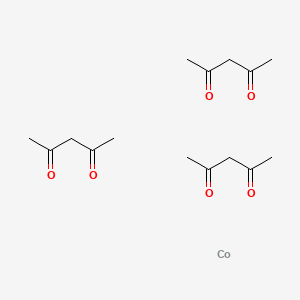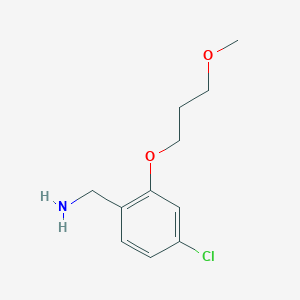![molecular formula C9H13ClO3 B8568563 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride](/img/structure/B8568563.png)
1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride
Vue d'ensemble
Description
1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride: is a chemical compound with the molecular formula C9H13ClO3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxaspiro[4.5]decane with thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:
1,4-Dioxaspiro[4.5]decane+SOCl2→1,4-Dioxa-spiro[4.5]decane-6-carbonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the reaction conditions and improving the yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form 1,4-dioxaspiro[4.5]decane-6-carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, can react with this compound under mild conditions to form corresponding amides or esters.
Hydrolysis Conditions: Typically involves aqueous acidic or basic conditions.
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.
Comparaison Avec Des Composés Similaires
- 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid
- 1,4-Dioxa-8-azaspiro[4.5]decane
Comparison: 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. For instance, 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid lacks the chloride group, making it less reactive towards nucleophiles. Similarly, 1,4-Dioxa-8-azaspiro[4.5]decane contains a nitrogen atom, altering its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H13ClO3 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
1,4-dioxaspiro[4.5]decane-6-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO3/c10-8(11)7-3-1-2-4-9(7)12-5-6-13-9/h7H,1-6H2 |
Clé InChI |
QBIZTTMNPOFAFD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)C(=O)Cl)OCCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[(4-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B8568499.png)



![2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B8568522.png)


![1-[(4-chloro-6-methoxyquinolin-7-yloxy)methyl]-N-benzyloxycarbonyl-1-aminocyclopropane](/img/structure/B8568550.png)



